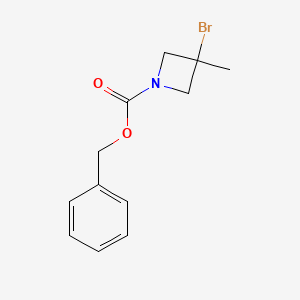
Benzyl 3-bromo-3-methylazetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 3-bromo-3-methylazetidine-1-carboxylate is a chemical compound with the molecular formula C12H14BrNO2 and a molecular weight of 284.14 g/mol . This compound belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-bromo-3-methylazetidine-1-carboxylate typically involves the reaction of 3-bromo-3-methylazetidine with benzyl chloroformate (CbzCl) in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate . The general reaction scheme is as follows:
Starting Materials: 3-bromo-3-methylazetidine, benzyl chloroformate (CbzCl)
Reaction Conditions: Anhydrous solvent (e.g., dichloromethane), base (e.g., triethylamine), room temperature
Procedure: The 3-bromo-3-methylazetidine is dissolved in the anhydrous solvent, and the base is added. Benzyl chloroformate is then added dropwise to the reaction mixture, and the reaction is stirred at room temperature until completion. The product is isolated by standard workup procedures, such as extraction and purification by column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, solvent, and concentration, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-bromo-3-methylazetidine-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the azetidine ring can be substituted by nucleophiles, such as amines or thiols, to form new derivatives.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and benzyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), base (e.g., triethylamine)
Reduction: Reducing agents (e.g., Pd/C, hydrogen gas), solvents (e.g., methanol)
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid, sodium hydroxide), water or aqueous solvents
Major Products Formed
Nucleophilic Substitution: Substituted azetidine derivatives
Reduction: 3-methylazetidine-1-carboxylate
Hydrolysis: Benzyl alcohol and 3-bromo-3-methylazetidine
Scientific Research Applications
Benzyl 3-bromo-3-methylazetidine-1-carboxylate has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of Benzyl 3-bromo-3-methylazetidine-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets, such as enzymes or receptors, through covalent or non-covalent interactions. The azetidine ring can act as a reactive site for binding to nucleophilic residues in proteins, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-3-methylazetidine: Lacks the benzyl carbamate group, making it less versatile in synthetic applications.
Benzyl 3-chloro-3-methylazetidine-1-carboxylate: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
Benzyl 3-methylazetidine-1-carboxylate: Lacks the halogen atom, resulting in different chemical properties and reactivity.
Uniqueness
Benzyl 3-bromo-3-methylazetidine-1-carboxylate is unique due to the presence of both the benzyl carbamate group and the bromine atom. This combination provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C12H14BrNO2 |
|---|---|
Molecular Weight |
284.15 g/mol |
IUPAC Name |
benzyl 3-bromo-3-methylazetidine-1-carboxylate |
InChI |
InChI=1S/C12H14BrNO2/c1-12(13)8-14(9-12)11(15)16-7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 |
InChI Key |
SVKBAPCXXXZPDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C1)C(=O)OCC2=CC=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















